molecular formula C15H18ClN3O4S2 B2578854 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214698-25-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No. B2578854
CAS RN: 1214698-25-5
M. Wt: 403.9
InChI Key: AUSUOZRGSGVXLJ-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide” is a chemical compound. The compound is part of the benzo[d]thiazole class of compounds, which have been found to exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The compound is typically synthesized through a series of reactions involving various reagents and conditions. The yield, as well as the 1H NMR, 13C NMR, and MS data, are often reported to confirm the successful synthesis of the compound .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS . These techniques provide information about the number and type of atoms in the compound, as well as their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the types of atoms it contains. For example, the presence of a benzo[d]thiazole ring and a piperidine ring suggests that the compound may exhibit certain aromatic properties .

Scientific Research Applications

Synthesis and Pharmacological Properties

One study involves the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, aimed at evaluating their analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed significant analgesic and anti-inflammatory properties, suggesting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Another research focus involves the synthesis of pyridine derivatives, exploring their antimicrobial properties. Studies on these compounds have revealed variable and modest antimicrobial activities against certain strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmacological Activity

Benzamide derivatives have been synthesized and evaluated for their selectivity and agonistic activity towards serotonin 4 (5-HT4) receptors. These compounds were shown to enhance gastrointestinal motility, indicating their potential as prokinetic agents with reduced side effects due to selective receptor targeting (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Molecular Interactions

Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the molecular interactions and conformational analyses of compounds, contributing to the understanding of receptor-ligand interactions and the development of more effective pharmaceuticals (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Future Directions

The compound and its derivatives could be further explored for their potential applications in various fields. For example, benzo[d]thiazoles have been found to exhibit a variety of biological activities, suggesting that they could be developed into new drugs . Additionally, the compound could be modified to improve its properties or to create new compounds with different properties.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S2/c1-23-11-7-6-9(16)13-12(11)17-15(24-13)18-14(20)10-5-3-4-8-19(10)25(2,21)22/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSUOZRGSGVXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

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